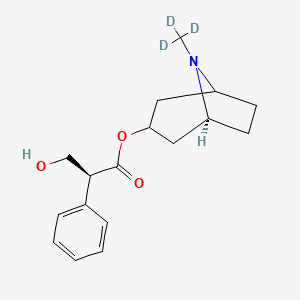![molecular formula C26H20F3N3O3 B12421499 N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a naphthalene ring, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide typically involves multiple steps. One common route starts with the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form an intermediate compound. This intermediate is then subjected to further reactions, including reduction and acylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce an amine derivative.
科学的研究の応用
N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
作用機序
The mechanism of action of N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the naphthalene ring and acetamide group interact with target proteins or enzymes. This interaction can inhibit or activate specific pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide: Similar in structure but with a cyano group instead of an acetamide group.
N-[4-(Trifluoromethyl)phenyl]acetamide: Lacks the naphthalene ring, making it less complex but still useful in various applications.
Uniqueness
N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the naphthalene ring provides a rigid structure that can interact with various molecular targets.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.
特性
分子式 |
C26H20F3N3O3 |
|---|---|
分子量 |
479.4 g/mol |
IUPAC名 |
N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide |
InChI |
InChI=1S/C26H20F3N3O3/c1-16(33)30-18-11-13-20(14-12-18)35-24-10-4-7-21-22(24)8-3-9-23(21)32-25(34)31-19-6-2-5-17(15-19)26(27,28)29/h2-15H,1H3,(H,30,33)(H2,31,32,34) |
InChIキー |
ZCMXAYQHMRJMHV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC=CC3=C2C=CC=C3NC(=O)NC4=CC=CC(=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


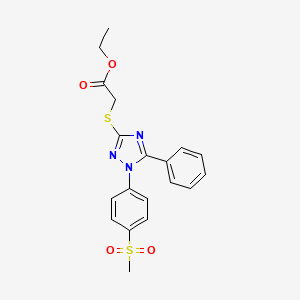
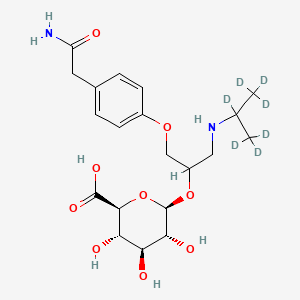
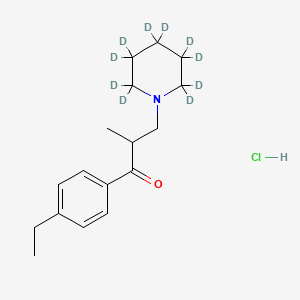
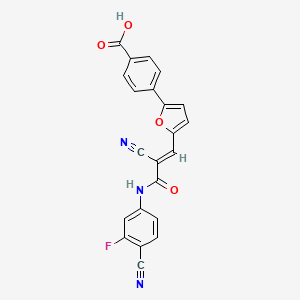



![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)

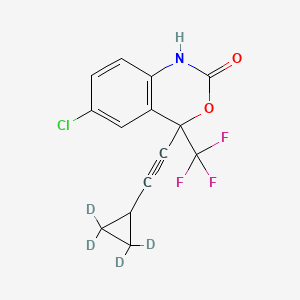

![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)
